molecular formula C21H24N4O2 B7133323 N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide

N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide

Cat. No.: B7133323
M. Wt: 364.4 g/mol
InChI Key: DWLXAHZVVKKAMK-UHFFFAOYSA-N
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Description

N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24-11-6-10-18(24)19-9-4-5-12-25(19)20(26)14-22-21(27)17-13-15-7-2-3-8-16(15)23-17/h2-3,6-8,10-11,13,19,23H,4-5,9,12,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLXAHZVVKKAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCN2C(=O)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide is unique due to its combination of the indole core with piperidine and pyrrole moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

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